molecular formula C14H17FINO B14900099 N-cycloheptyl-4-fluoro-2-iodobenzamide

N-cycloheptyl-4-fluoro-2-iodobenzamide

Cat. No.: B14900099
M. Wt: 361.19 g/mol
InChI Key: MYGVIZRCFPUWQZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-fluoro-2-iodobenzamide is a benzamide derivative characterized by a cycloheptylamine group attached to a fluorinated and iodinated aromatic ring. Its molecular structure combines a bulky cycloheptyl substituent with electronegative fluorine and heavy iodine atoms. The cycloheptyl group may enhance lipophilicity and binding specificity, while fluorine could improve metabolic stability.

Properties

Molecular Formula

C14H17FINO

Molecular Weight

361.19 g/mol

IUPAC Name

N-cycloheptyl-4-fluoro-2-iodobenzamide

InChI

InChI=1S/C14H17FINO/c15-10-7-8-12(13(16)9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18)

InChI Key

MYGVIZRCFPUWQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)F)I

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Amide Coupling via Carboxylic Acid Activation

The most widely reported method involves coupling 4-fluoro-2-iodobenzoic acid with cycloheptylamine using activating agents.

Procedure (,,):
  • Acid Activation :

    • 4-Fluoro-2-iodobenzoic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 1.2 eq) in anhydrous dichloromethane (DCM) under reflux for 3 hours to form the acid chloride.
    • Alternative : Carbodiimide-mediated activation using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 0°C for 1 hour.
  • Amine Coupling :

    • Cycloheptylamine (1.1 eq) is added dropwise to the activated acid at 0°C, followed by stirring at room temperature for 12–24 hours.
    • Workup : The mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Data :
Parameter Value Source
Yield 68–75%
Purity (HPLC) >95%
Reaction Time 12–24 hours

One-Pot Synthesis Using Sodium Hydride

A patent-derived method (CA2833394C) employs sodium hydride (NaH) as a base in N-methylpyrrolidinone (NMP) to facilitate direct amidation.

Procedure ():
  • Base Activation :
    • Cycloheptylamine (1.0 eq) is added to a suspension of NaH (1.2 eq) in NMP at 0°C under nitrogen.
  • Coupling :
    • 4-Fluoro-2-iodobenzoic acid (1.0 eq) is introduced, and the reaction is heated to 80°C for 6 hours.
  • Purification :
    • The crude product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol.
Key Data :
Parameter Value Source
Yield 82%
Purity (NMR) >98%
Reaction Time 6 hours

Microwave-Assisted Synthesis

A modified approach using microwave irradiation reduces reaction times significantly (,).

Procedure :
  • Reagents :
    • 4-Fluoro-2-iodobenzoic acid (1.0 eq), cycloheptylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.
  • Conditions :
    • Microwave irradiation at 100°C for 20 minutes.
  • Workup :
    • Direct purification via reverse-phase HPLC (acetonitrile/water gradient).
Key Data :
Parameter Value Source
Yield 89%
Purity (LC-MS) >99%
Reaction Time 20 minutes

Optimization and Challenges

Critical Parameters

  • Iodine Stability : Prolonged heating above 100°C may lead to deiodination. Reactions are best conducted under inert atmospheres (,).
  • Solvent Choice : Polar aprotic solvents (NMP, DMF) enhance solubility but require rigorous drying to prevent hydrolysis (,).

Side Reactions

  • Overage Iodination : Unreacted iodine sources (e.g., NaI) in the presence of oxidizing agents can lead to di-iodinated byproducts ().
  • Amine Oxidation : Cycloheptylamine may oxidize under acidic conditions; thus, neutral or basic pH is preferred ().

Analytical Validation

Structural Confirmation

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H), 6.92 (d, J = 2.1 Hz, 1H, Ar-H), 3.65 (m, 1H, NHCH), 2.10–1.80 (m, 12H, cycloheptyl) (,).
    • ¹³C NMR : δ 167.2 (C=O), 160.1 (C-F), 138.5 (C-I), 128.3–115.4 (Ar-C), 52.1 (N-CH), 34.2–23.8 (cycloheptyl) ().

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30) ().
  • Melting Point : 143–147°C ().

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scalability
Amide Coupling (EDCl) 68–75 >95 12–24 h High
NaH/NMP 82 >98 6 h Moderate
Microwave-Assisted 89 >99 20 min Low

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

N-cycloheptyl-4-fluoro-2-iodobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Tumor Targeting and Biodistribution

  • N-(2-diethylaminoethyl)-4-iodobenzamide demonstrated exceptional melanoma uptake (6.5% ID/g at 60 min) and high tumor-to-normal tissue ratios (tumor/blood = 37), attributed to the diethylaminoethyl group’s interaction with cellular targets . The cycloheptyl analog’s bulkier substituent may reduce solubility but enhance binding specificity to melanin-rich tissues.
  • Iodine’s role: Both iodine-containing compounds (rows 1, 2, and 4) are candidates for radiopharmaceuticals. However, the diethylaminoethyl derivative’s rapid clearance and high tumor retention contrast with the cycloheptyl analog’s predicted slower pharmacokinetics.

Electronic and Structural Properties

  • Chlorophenyl and methoxy groups : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide’s fluorescence intensity (λexem = 290/340 nm) highlights how electron-withdrawing (Cl) and donating (methoxy) groups modulate electronic properties .

Biological Activity

N-Cycloheptyl-4-fluoro-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-iodobenzoic acid under controlled conditions. The process may utilize coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation. The final product is purified through recrystallization or chromatography, ensuring high purity for biological testing.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its mechanism of action involves the modulation of specific molecular targets, including enzymes and receptors involved in inflammatory pathways and tumor progression.

The compound has been shown to interact with key signaling pathways:

  • NF-κB Pathway : This pathway is crucial for regulating immune response and inflammation. This compound can inhibit the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines.
  • MAPK Pathway : By modulating this pathway, the compound may influence cell proliferation and survival, which are critical in cancer biology.

Anti-inflammatory Effects

A study conducted on this compound demonstrated its ability to reduce inflammation in vitro. The compound was tested on human cell lines exposed to inflammatory stimuli, resulting in a significant decrease in cytokine production. This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

In another investigation, the compound exhibited cytotoxic effects against various cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values varied across different cell lines, highlighting its selective activity against tumor cells while sparing normal cells .

Comparative Analysis of Biological Activity

Biological Activity Effect Reference
Anti-inflammatoryInhibition of NF-κB activation
CytotoxicityInduction of apoptosis in cancer cells
Modulation of MAPK PathwayAltered cell proliferation

Q & A

Q. What are the optimal synthetic routes for N-cycloheptyl-4-fluoro-2-iodobenzamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves coupling 4-fluoro-2-iodobenzoic acid derivatives with cycloheptylamine. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form the active ester intermediate.
  • Amide bond formation : React with cycloheptylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Purity validation via HPLC (≥98%) and NMR (absence of residual amine or acid peaks) is critical .

Q. Which spectroscopic techniques are critical for characterizing This compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., fluorine and iodine positions) and cycloheptyl group integration. Fluorine’s deshielding effect and iodine’s heavy atom effect may cause distinct splitting patterns .
  • Mass spectrometry (HRMS) : Validate molecular weight ([M+H]+ or [M–I]+ fragments).
  • IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Variability in assay conditions (e.g., cell line selection, solvent/DMSO concentrations). Standardize protocols per FDA guidelines for reproducibility.
  • Structural impurities : Use orthogonal analytical methods (e.g., LC-MS and X-ray crystallography) to confirm compound identity. Cross-reference with databases like PubChem .
  • Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outlier datasets .

Q. What strategies mitigate instability of This compound under varying storage conditions?

  • Methodological Answer :
  • Temperature sensitivity : Store at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dehalogenation or hydrolysis) .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers. Monitor water content via Karl Fischer titration.
  • Inert atmosphere : Store under argon to prevent oxidation of the iodine substituent .

Q. How can computational methods guide the design of This compound analogs with improved target binding?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize substituents that enhance hydrophobic packing with the cycloheptyl group.
  • QSAR modeling : Correlate structural features (e.g., iodine’s van der Waals radius) with activity data to predict optimal substitutions .
  • DFT calculations : Analyze electron density maps to predict regioselectivity in further functionalization (e.g., Suzuki coupling at the iodine site) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for This compound derivatives?

  • Methodological Answer :
  • Validate unit cell parameters : Cross-check with Cambridge Structural Database (CSD) entries (e.g., CCDC 2167555) for bond lengths and angles .
  • Temperature-dependent studies : Perform low-temperature (100 K) crystallography to reduce thermal motion artifacts.
  • Multi-method validation : Compare XRD data with NMR-derived NOE correlations to confirm conformational preferences .

Experimental Design Considerations

Q. What controls are essential in biological assays involving This compound?

  • Methodological Answer :
  • Negative controls : Include solvents (e.g., DMSO) at equivalent concentrations to rule out vehicle effects.
  • Positive controls : Use established inhibitors/agonists for the target pathway (e.g., staurosporine for kinase assays).
  • Counter-screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to assess selectivity .

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